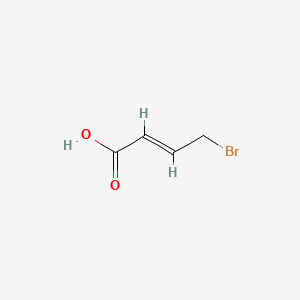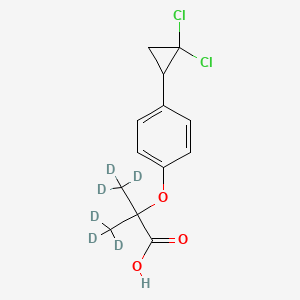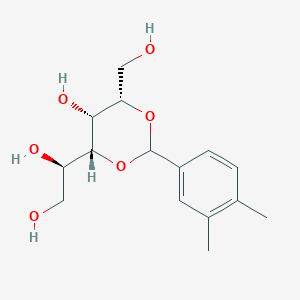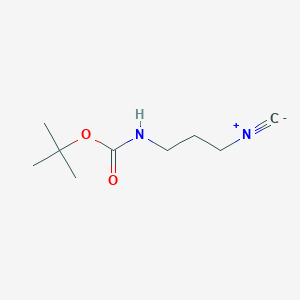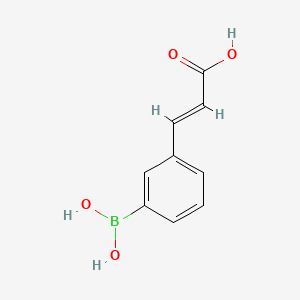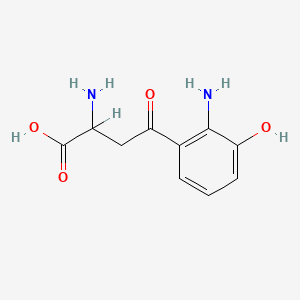
3-Hydroxykynurenine
Übersicht
Beschreibung
3-Hydroxykynurenine (3-HK) is a metabolite of tryptophan . It is a chromophore or hydrophilic yellow compound present in the lens of the eye . It plays a role in converting dietary tryptophan into important bodily substances through the kynurenine pathway .
Synthesis Analysis
3-Hydroxykynurenine is synthesized from kynurenine by the action of the enzyme kynurenine 3-monooxygenase (KMO) . The Kynurenine pathway, which connects quinolinic acid to tryptophan, is named for the first intermediate, kynurenine, which is a precursor to kynurenic acid and 3-hydroxykynurenine .Molecular Structure Analysis
The molecular formula of 3-Hydroxykynurenine is C10H12N2O4 . Its exact mass is 224.08 and its molecular weight is 224.220 .Chemical Reactions Analysis
3-Hydroxykynurenine is a part of the Kynurenine pathway, which produces neurotoxic and neuroinhibitory compounds . It is involved in the metabolism of tryptophan along the kynurenine pathway .Physical And Chemical Properties Analysis
3-Hydroxykynurenine is a metabolite of tryptophan, which filters UV light in the human lens . It is one of two pigments identified as responsible for the goldenrod crab spider’s yellow coloration .Wissenschaftliche Forschungsanwendungen
Neurotoxicity and Neuronal Cell Death
3-Hydroxykynurenine (3-HK) has been identified as a potential endogenous neurotoxin. Increased levels of 3-HK are found in several neurodegenerative disorders. Research has shown that 3-HK induces neuronal cell death with apoptotic features, which is dependent on the generation of reactive oxygen species and brain region selectivity (Okuda et al., 1998). Another study confirmed that 3-HK at pathologically relevant concentrations can lead to oxidative stress, resulting in neuronal cell death (Okuda et al., 1996).
Role in Protein Modification
3-HK is also involved in protein modification, particularly in the human lens. It binds to protein amino groups and can cross-link polypeptide chains, leading to colored and fluorescent cross-links. This process may contribute to neurotoxicity and is potentially important in other tissues, such as the human lens where 3-HK functions as a UV filter (Aquilina et al., 1999).
Impact on Enzymatic Activities
3-HK can inhibit creatine kinase activity in the brain cortex of rats, an enzyme crucial for energy metabolism in nervous tissue. This inhibition by 3-HK suggests a possible mechanism through which it might exert neurotoxic effects (Cornélio et al., 2006).
Dual Actions in the Central Nervous System
Despite its neurotoxic properties, some studies have highlighted the dual actions of 3-HK in the central nervous system. It has been described as having both neurotoxic and antioxidant properties, suggesting a complex role in neurological and psychiatric disorders (Colín-González et al., 2013).
Potential Role in Cataract Formation
The deamination of 3-HK in bovine lenses suggests a possible mechanism for cataract formation. The formation of a fluorescent substance from 3-HK, identified as oxidized xanthurenic acid, could interact with lens proteins and induce cataract formation (Malina & Martin, 2004).
Protective Mechanisms Against 3-HK Induced Toxicity
Studies also explore protectivemechanisms against 3-HK induced toxicity. For example, heat shock proteins (HSPs) have shown potential in protecting neuronal cells from 3HK-induced cell death. HSP90, in particular, effectively inhibits caspase activities leading to apoptosis, suggesting a major role in protection against 3HK induced apoptosis (Lee et al., 2001).
Role in Multiple Sclerosis
In the context of multiple sclerosis, the expression and activity of kynurenine 3-mono-oxygenase, which catalyzes the formation of 3-HK, are significantly increased in the spinal cord of rats with experimental allergic encephalomyelitis. This increase leads to elevated levels of 3-HK and quinolinic acid, both having neurotoxic properties (Chiarugi et al., 2001).
Involvement in Other Neuropathologies
Kynurenines, including 3-HK, are involved in various neuropathologies like Huntington's chorea, Parkinson's disease, and senile dementia. The oxidative stress induced by reactive oxygen species, a by-product of 3-HK oxidative self-dimerization, is a major cause of its neurotoxicity (Zhuravlev et al., 2018).
Interaction with Tyrosinase
3-HK acts as both a tyrosinase activator and substrate. This interaction suggests a potential physiological role in controlling the metabolism of phenolics to catechols and quinonoids, which might be relevant in various biological contexts (Sanjust et al., 2003).
Methodologies for Determination
Advancements in methodologies for the determination of 3-HK are also significant. A new fluorimetric assay developed for 3-HK determination, combined with thin-layer chromatography, offers a more accurate estimation of 3-HK levels in various biological samples (Watanabe et al., 1970).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862009 | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxykynurenine | |
CAS RN |
484-78-6, 2147-61-7 | |
| Record name | 3-Hydroxykynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxykynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxykynurenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-DL-kynurenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYKYNURENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






